1-(Chloromethyl)-2,4,5-trimethylbenzene
Overview
Description
Chloromethyl compounds are a class of organic compounds that contain a chloromethyl group (-CH2Cl). They are used in a variety of chemical reactions due to their reactivity .
Synthesis Analysis
The synthesis of chloromethyl compounds often involves the use of chloromethylation reactions. For example, the Blanc chloromethylation reaction is a classic method for introducing a chloromethyl group into an aromatic compound .Molecular Structure Analysis
The molecular structure of a chloromethyl compound depends on the specific compound . For example, chloromethane has a tetrahedral structure .Chemical Reactions Analysis
Chloromethyl compounds can participate in a variety of chemical reactions. For example, they can react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides .Physical And Chemical Properties Analysis
The physical and chemical properties of a chloromethyl compound depend on the specific compound. For example, chloromethane is a colorless, sweet-smelling, flammable gas .Scientific Research Applications
Synthesis Methodology : Zhang Qin-chun (2008) discussed a one-step synthesis method for 1-Chloro-2,4,5-trimethyl-benzene using unsym-trimethylbenzene, HCl-H2O2-CH3COOH as the catalytic system. This process achieved an average yield of 82.8% and a conversion rate of 98.4% (Zhang, 2008).
Photoinduced Electron Transfer Reactions : Amiri-Attou et al. (2008) reported a photoinduced electron transfer reaction using 1-chloromethyl-2,5-dimethoxy-3,4,6-trimethylbenzene in the presence of TDAE and under light catalysis to yield benzyl benzoates (Amiri-Attou et al., 2008).
Thermochemistry of Triradicals : A study by Hammad and Wenthold (2001) described a method to measure the heats of formation of triradicals, using collision-induced dissociation of chloro-substituted biradical negative ions, including 1,3,5-trimethylenebenzene (Hammad & Wenthold, 2001).
Combustion Properties and Kinetic Model : Diévart et al. (2013) characterized various combustion properties of 1,3,5-trimethylbenzene and developed a chemical kinetic model for its combustion (Diévart et al., 2013).
Halogenation Reactions : Bovonsombat and Mcnelis (1993) used 1-bromo-2,5-pyrrolidinedione (NBS) and 1-chloro-2,5-pyrrolidinedione (NCS) with catalytic p-toluenesulfonic acid for ring halogenations of polyalkylbenzenes, leading to high yield production of mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).
Pincer Complex Formation : Zhou and Goldman (2015) demonstrated the formation of 1-(chloromethyl)-3,5-dimethylbenzene through the treatment of Pincer (Phebox)Ir(mesityl)(OAc) with thionyl chloride, highlighting potential applications in catalytic processes (Zhou & Goldman, 2015).
Safety And Hazards
properties
IUPAC Name |
1-(chloromethyl)-2,4,5-trimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-7-4-9(3)10(6-11)5-8(7)2/h4-5H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMFTAUOYLECGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333727 | |
Record name | 1-(Chloromethyl)-2,4,5-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-2,4,5-trimethylbenzene | |
CAS RN |
10340-77-9 | |
Record name | 1-(Chloromethyl)-2,4,5-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-TRIMETHYLBENZYL CHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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